Benzoic acid, 3-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)-

Description

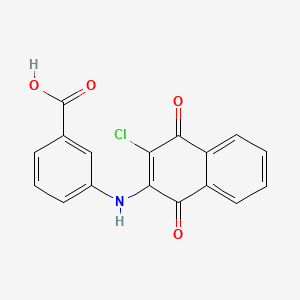

The compound Benzoic acid, 3-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)- (hereafter referred to by its systematic name) is a naphthoquinone derivative featuring a benzoic acid core substituted at the 3-position with an amino group linked to a 3-chloro-1,4-dioxo-naphthalene moiety. Its molecular formula is C₁₇H₁₀ClNO₅, with a molecular weight of approximately 349.7 g/mol (calculated from ). This compound belongs to a class of anthraquinone analogs, which are notable for their diverse applications in dyes, pharmaceuticals, and organic semiconductors. Structural characterization via X-ray crystallography or spectroscopic methods (e.g., NMR, IR) would typically employ tools like the SHELX program suite for refinement and analysis .

Properties

CAS No. |

64505-58-4 |

|---|---|

Molecular Formula |

C17H10ClNO4 |

Molecular Weight |

327.7 g/mol |

IUPAC Name |

3-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]benzoic acid |

InChI |

InChI=1S/C17H10ClNO4/c18-13-14(19-10-5-3-4-9(8-10)17(22)23)16(21)12-7-2-1-6-11(12)15(13)20/h1-8,19H,(H,22,23) |

InChI Key |

TYLPTGMQARBNQU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC3=CC=CC(=C3)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)- typically involves multi-step organic reactions. One common method includes the reaction of 3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenylamine with benzoic acid derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The use of advanced techniques such as continuous flow reactors and automated systems can enhance the production process, reducing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

Reduction: Reduction reactions can modify the keto groups, leading to the formation of alcohol derivatives.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Benzoic acid, 3-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)- has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s reactivity makes it useful in biochemical assays and as a probe for studying enzyme activities.

Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which benzoic acid, 3-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modifying the activity of these targets. Pathways involved may include oxidative stress responses, signal transduction, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 3- vs. 4-Substituted Benzoic Acid Derivatives

A key structural analog is Benzoic acid, 4-[(1,4-dihydro-3-hydroxy-1,4-dioxo-2-naphthalenyl)amino]- (CAS 101439-83-2, C₁₇H₁₁NO₅, MW 309.27 g/mol) . The primary distinction lies in the substitution position on the benzoic acid ring (3- vs. 4-), which alters electronic and steric properties:

- Solubility : The 4-substituted isomer may exhibit higher aqueous solubility due to better symmetry and dipole alignment.

Chloro vs. Hydroxy Substituents on the Naphthoquinone Ring

The target compound’s naphthoquinone moiety bears a 3-chloro group, whereas analogs like Benzoic acid, 3-[(1,4-dihydro-3-hydroxy-1,4-dioxo-2-naphthalenyl)amino]- (CAS 155669-73-1) feature a 3-hydroxy group . This substitution impacts:

- Reactivity : The chloro group enhances electrophilicity, making the compound more reactive in nucleophilic aromatic substitution compared to the hydroxy analog.

- Biological activity : Chlorinated derivatives often exhibit enhanced antimicrobial or cytotoxic properties due to increased lipophilicity and membrane permeability .

Sulfonic Acid Derivatives

Benzenesulfonic acid, 4-[(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino]- (CAS 22295-75-6, C₁₆H₁₀ClNO₅S) replaces the benzoic acid with a sulfonic acid group . Key differences include:

- Acidity : Sulfonic acids (pKa ~1) are significantly more acidic than benzoic acids (pKa ~4.2), affecting solubility and ionic interactions.

- Applications : Sulfonic acid derivatives are widely used in dyes and surfactants, whereas benzoic acid analogs may prioritize pharmaceutical roles.

Natural Product Analogs

Compounds isolated from Delphinium brunonianum (e.g., Benzoic acid, 4-[(3,4-dimethoxybenzoyl)amino]-3-hydroxy-, methyl ester) highlight structural diversity in natural analogs . Unlike the synthetic target compound, natural derivatives often feature methoxy or hydroxyl groups, reducing halogen-induced toxicity but limiting synthetic versatility.

Biological Activity

Benzoic acid, 3-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)-, is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure

The compound can be represented structurally as follows:

Chemical Structure

Its unique structure contributes to its biological properties, particularly its interaction with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of benzoic acid exhibit notable antimicrobial properties. A study highlighted that certain benzoic acid derivatives showed potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . This suggests potential applications in treating bacterial infections.

Antiproliferative Effects

Benzoic acid derivatives have been evaluated for their antiproliferative effects on cancer cell lines. For instance, one study demonstrated that specific derivatives induced apoptosis in cancer cells through the activation of caspases and the modulation of cell cycle progression . This mechanism highlights the potential of these compounds in cancer therapy.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit key enzymes involved in metabolic pathways. Notably, it has shown strong inhibition of cathepsins B and L, which are crucial for protein degradation and have implications in aging and neurodegenerative diseases . The activation of these enzymes by benzoic acid derivatives suggests a role in enhancing proteostasis.

Antioxidant Properties

Benzoic acid derivatives are recognized for their antioxidant capabilities. They can scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders . This property is essential for developing therapeutic agents aimed at oxidative stress-related conditions.

Study 1: Antimicrobial Efficacy

In a comparative study evaluating the antimicrobial efficacy of benzoic acid derivatives, researchers found that compounds with halogen substitutions exhibited enhanced activity against pathogenic bacteria. The study concluded that structural modifications could significantly influence antimicrobial potency .

Study 2: Cancer Cell Line Evaluation

A detailed evaluation on the antiproliferative effects of benzoic acid derivatives was conducted on various cancer cell lines. The findings revealed that compounds with specific functional groups not only inhibited cell growth but also triggered apoptosis through mitochondrial pathways . These results underscore the potential for developing new anticancer agents based on this scaffold.

Research Findings Summary

Q & A

Q. What are the recommended methodologies for synthesizing 3-((3-chloro-1,4-dioxo-2-naphthalenyl)amino)benzoic acid?

Synthesis typically involves coupling reactions between 3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenylamine and benzoic acid derivatives. A general procedure includes:

- Step 1 : Activation of the carboxylic acid group (e.g., using EDCl/HOBt or DCC as coupling agents) to form an active ester intermediate.

- Step 2 : Nucleophilic attack by the amino group of the naphthalenylamine under inert conditions (N₂ atmosphere) at 45–60°C for 1–3 hours.

- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and characterization by NMR and LC-MS .

Key Considerations : Optimize reaction time and temperature to avoid side products like N-acylurea (from over-activation of the carboxylic acid).

Q. How can X-ray crystallography be employed to resolve structural ambiguities in this compound?

X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is critical for:

- Determining bond lengths and angles between the naphthalene dione and benzoic acid moieties.

- Identifying hydrogen bonding interactions (e.g., between the amino group and carbonyl oxygen).

- Detecting crystallographic disorder, especially in the chloro-substituted naphthalene ring.

Methodology : Collect high-resolution data (≤ 1.0 Å) at low temperature (100 K) to minimize thermal motion artifacts. Use Olex2 or WinGX for structure visualization .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina or Schrödinger Suite) can identify potential binding sites in enzymes like cytochrome P450 or kinases:

- Target Selection : Prioritize proteins with structural homology to known benzoic acid derivatives (e.g., PARP inhibitors).

- Docking Protocol : Use the compound’s minimized 3D structure (DFT-optimized at B3LYP/6-31G* level) and flexible side-chain residues in the active site.

- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values from enzyme assays .

Challenges : Accurate protonation state assignment of the amino and carboxylic acid groups at physiological pH.

Q. What analytical strategies address contradictions in reported spectroscopic data for this compound?

Discrepancies in NMR or IR spectra may arise from tautomerism (e.g., keto-enol equilibria in the naphthalene dione moiety) or solvent effects. Resolve via:

- Variable Temperature NMR : Monitor chemical shift changes (e.g., NH protons) from 25°C to 80°C to identify dynamic processes.

- 2D NMR (HSQC, HMBC) : Confirm connectivity between the aromatic protons and the amino group.

- Solid-State IR : Compare with solution-phase data to distinguish intrinsic vibrational modes from solvent interactions .

Methodological Challenges

Q. How can researchers optimize reaction yields while minimizing byproducts in large-scale synthesis?

Key Variables :

- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(PPh₃)₄) for Buchwald-Hartwig coupling vs. copper-mediated Ullmann reactions.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) may improve solubility but increase side reactions; consider toluene/THF mixtures.

- Workflow : Use Design of Experiments (DoE) to statistically optimize temperature, catalyst loading, and stoichiometry .

Q. What are the best practices for assessing the compound’s stability under physiological conditions?

- Accelerated Stability Studies : Incubate at 37°C in phosphate-buffered saline (PBS, pH 7.4) and analyze degradation products via LC-MS/MS.

- Light Sensitivity : Expose to UV-Vis light (300–800 nm) to evaluate photodegradation pathways.

- Metabolic Stability : Use liver microsomes (human/rat) to quantify CYP450-mediated oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.